3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methyl-6-prop-1-en-2-ylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4,9H,1,5-6H2,2-3H3 |
InChI Key |
JBVPKJLQZCENCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(=O)C1)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins from naturally abundant monoterpenes such as (−)-verbenone or α-pinene, which are commercially available and cost-effective starting materials. These precursors undergo functional group transformations including dihydroxylation, epoxidation, and selective oxidation to yield the target cyclohexenone structure.
Multi-Step Synthesis from (−)-Verbenone
A well-documented synthetic route involves the following key steps:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Dihydroxylation | (−)-Verbenone, OsO4 or equivalent oxidant | Moderate | Produces (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (Prottremin) |
| 2 | Acetylation | Acetic anhydride, reflux | High | Converts diol to diacetate derivative |
| 3 | Epoxidation | Sodium tert-butoxide in toluene, reflux 2 h | 78% | Epoxide formation from diacetate intermediate |
| 4 | Further functionalization | Various nucleophiles (amines, thiols) | Variable | Enables synthesis of derivatives with biological activity |
This sequence yields the cyclohexenone core with the desired methyl and isopropenyl substituents, with overall yields depending on purification and reaction optimization.
Synthesis via α-Pinene Derivatives
An alternative approach uses α-pinene as the starting material:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Conversion to cyclohex-3-en-1,2-diol | α-Pinene, meta-chloroperbenzoic acid (m-CPBA), NaHCO3, CH2Cl2, 0 °C to 4 °C, 7 days | Moderate | Epoxidation and dihydroxylation to form 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1,2-diol |
| 2 | Purification | Silica gel column chromatography | - | Separation of diol and by-products |
This method involves long reaction times and careful temperature control to achieve selective oxidation and diol formation.
Functionalization of the Cyclohexenone Core
The prepared 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one can be further functionalized:
- Epoxidation of the diol intermediate to form epoxides, which serve as versatile intermediates for nucleophilic ring-opening reactions.
- Nucleophilic substitution with amines or thiols to introduce N- or S-functional groups, enhancing biological activity.
- Bromination at the allylic position followed by substitution reactions to yield various derivatives.
These transformations are typically carried out under mild conditions with reagents such as sodium tert-butoxide, potassium carbonate, and nucleophiles in solvents like ethanol or methanol.
Detailed Reaction Conditions and Yields
Analytical Characterization
The synthesized compounds are characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, HSQC, HMBC, COSY spectra confirm the structure and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and purity.
- Chromatography : Silica gel column chromatography is used for purification and yield optimization.
Summary of Preparation Methods
| Methodology | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| From (−)-verbenone | (−)-Verbenone | Dihydroxylation, acetylation, epoxidation, nucleophilic substitution | Access to stereochemically defined intermediates | Moderate overall yield (23%) |
| From α-pinene | α-Pinene | Epoxidation, dihydroxylation | Uses abundant natural monoterpene | Long reaction times, moderate yields |
| Functionalization of diol | Diol intermediates | Bromination, nucleophilic substitution | Versatile for derivative synthesis | Requires careful control of conditions |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvone, which is a ketone.
Reduction: It can be reduced to form dihydrocarveol, a saturated alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Carvone
Reduction: Dihydrocarveol
Substitution: Allylic halides
Scientific Research Applications
Antiparkinsonian Activity
The primary application of 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one is in the treatment of Parkinson's disease. Various studies have demonstrated its efficacy as a potent antiparkinsonian agent.
Case Study: Efficacy in MPTP Models
Research has shown that derivatives of this compound exhibit significant antiparkinsonian activity in mouse models induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). In these studies, the compound was found to restore locomotor and exploratory activities comparable to standard treatments like levodopa .
Table 1: Summary of Antiparkinsonian Activity in MPTP Models
Synthesis and Structural Variations
The synthesis of this compound and its derivatives often involves the introduction of various functional groups that can enhance or modify its pharmacological properties. For instance, the introduction of nitrogen-containing substituents at specific positions has been studied extensively to determine their impact on the compound's biological activity .
Table 2: Functional Group Variations and Their Effects
| Functional Group | Position | Effect on Activity |
|---|---|---|
| Hydroxy | C9 | Essential for activity |
| Thioether | C9 | Maintains activity compared to parent compound |
| Amino | C9 | Generally decreases activity |
Broader Medicinal Applications
Beyond its antiparkinsonian effects, research indicates potential applications in treating other neurological disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in conditions such as epilepsy and other neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antiparkinsonian activity is attributed to its ability to modulate dopamine receptors and inhibit monoamine oxidase enzymes. This leads to an increase in dopamine levels in the brain, alleviating symptoms of Parkinson’s disease .
Comparison with Similar Compounds
Piperitone (3-Methyl-6-(propan-2-yl)cyclohex-2-en-1-one)
Structural Differences :
- Substituent : Piperitone has an isopropyl group at position 6 instead of a prop-1-en-2-yl group.
- Functional Groups: Both compounds share a cyclohexenone backbone, but Piperitone lacks the diol groups present in Prottremin derivatives.
Physical Properties :
| Property | 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one | Piperitone |
|---|---|---|
| Molecular Formula | C10H14O | C10H16O |
| Molecular Weight | 150.22 g/mol | 152.23 g/mol |
| Key Functional Groups | Cyclohexenone, prop-1-en-2-yl | Cyclohexenone, isopropyl |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~2.5 (higher lipophilicity) |
(6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-enone
Structural Differences :
- Substituents : A hydroxyl group at position 2 and an isopropyl group at position 4.
- Stereochemistry : The (6R) configuration distinguishes it from the (1R,2R,6S) configuration of Prottremin derivatives.
Physical Properties :
| Property | This compound | (6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-enone |
|---|---|---|
| Molecular Formula | C10H14O | C10H16O2 |
| Key Functional Groups | Cyclohexenone, prop-1-en-2-yl | Cyclohexenone, hydroxyl, isopropyl |
| Solubility | Moderate in organic solvents | Higher aqueous solubility due to hydroxyl group |
Cannabidiol (CBD)
Structural Differences :
- CBD contains a benzene-1,3-diol moiety instead of a cyclohexenone ring.
- The terpene-derived side chain in CBD is longer (pentyl vs. prop-1-en-2-yl).
Epoxidiol (Metabolite of Prottremin)
Structural Differences :
- Epoxidiol is an epoxide derivative of Prottremin, formed via metabolic oxidation.
Key Findings and Implications
Stereochemical Sensitivity : The (1R,2R,6S) configuration is indispensable for antiparkinsonian activity, as stereoisomers show reduced potency .
Functional Group Impact : Hydroxyl groups (e.g., in diol derivatives) improve BBB penetration and solubility but may increase metabolic liability .
Biological Activity
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one, also referred to as Prottremine, is a monoterpenoid compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes several functional groups that are critical for its biological activity. The presence of two hydroxyl groups and two double bonds has been identified as essential for its antiparkinsonian effects. The compound exhibits a cyclohexene framework that contributes to its reactivity and interaction with biological targets.
Antiparkinsonian Activity
Research has demonstrated that this compound exhibits significant antiparkinsonian activity in various animal models. The compound's efficacy was assessed using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of PD, where it showed a pronounced ability to alleviate symptoms associated with dopamine neuron degeneration.
Key Findings:
- Dose Response: Prottremine demonstrated an effective dose range of 20 mg/kg in alleviating PD symptoms, while derivatives like PA96 showed effects at lower doses (1 mg/kg) .
- Mechanism of Action: The compound appears to exert its effects through inhibition of monoamine oxidase (MAO), particularly MAO-B, which is involved in the metabolism of dopamine .
Toxicity Profile
The toxicity of this compound has been evaluated with an LD50 value reported at 4250 mg/kg, indicating a relatively low toxicity profile compared to other compounds .
Research Studies and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiparkinsonian Activity | Demonstrated significant improvement in motor function in MPTP-treated mice. |
| Study 2 | Mechanism of Action | Identified inhibition of MAO-B as a key mechanism contributing to neuroprotection. |
| Study 3 | Derivative Analysis | Showed that modifications at the allyl position can enhance biological activity while retaining the essential functional groups. |
Synthesis and Derivatives
The synthesis of Prottremine involves several steps that allow for the introduction of various functional groups. Researchers have synthesized numerous derivatives to explore their biological activities further. Modifications have included changes at the allyl position and variations in sulfur-containing substituents, which have been shown to enhance antiparkinsonian effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
